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Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride

Catalog No.
S14295333
CAS No.
51024-63-6
M.F
C17H18ClFN2O
M. Wt
320.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzam...

CAS Number

51024-63-6

Product Name

Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride

IUPAC Name

2-fluoro-N-(2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-5-yl)benzamide;chloride

Molecular Formula

C17H18ClFN2O

Molecular Weight

320.8 g/mol

InChI

InChI=1S/C17H17FN2O.ClH/c1-20-10-9-13-12(11-20)5-4-8-16(13)19-17(21)14-6-2-3-7-15(14)18;/h2-8H,9-11H2,1H3,(H,19,21);1H

InChI Key

VIAGVJQANYOLAO-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3F.[Cl-]

Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride is a chemical compound belonging to the isoquinoline class, characterized by its tetrahydroisoquinoline structure. The compound features a fluorobenzamido group at the 5-position and a methyl group at the 2-position of the isoquinoline ring. Its molecular formula is C17H19ClFN2C_{17}H_{19}ClFN_2, and it is typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous solutions.

The synthesis of isoquinoline derivatives often involves reactions such as:

  • N-acylation: The introduction of the benzamido group can be achieved through acylation of an aminoisoquinoline with a suitable benzoyl halide, followed by hydrogenation to yield the tetrahydroisoquinoline derivative. This process is crucial for forming the desired compound structure .
  • Hydrogenation: Catalytic hydrogenation is commonly used to reduce double bonds in the isoquinoline structure, converting it into its tetrahydro form .

Isoquinoline derivatives have been extensively studied for their biological properties. The specific compound of interest has shown potential in:

  • Antimicrobial activity: Certain isoquinoline derivatives exhibit inhibitory effects against various bacterial strains.
  • CNS activity: Some studies suggest that tetrahydroisoquinolines may have neuroprotective effects and could be explored for treating neurological disorders due to their ability to interact with neurotransmitter systems.

The synthesis of isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride can involve several steps:

  • Preparation of 5-amino-1,2,3,4-tetrahydroisoquinoline: This precursor can be synthesized from commercially available starting materials.
  • Acylation with 2-fluorobenzoyl chloride: The amino compound is then reacted with 2-fluorobenzoyl chloride under basic conditions to yield the benzamido derivative.
  • Hydrogenation: The product is subjected to catalytic hydrogenation to obtain the final tetrahydroisoquinoline derivative.
  • Formation of Hydrochloride Salt: The final product can be converted into its hydrochloride form by treatment with hydrochloric acid .

Isoquinoline derivatives are utilized in various fields:

  • Pharmaceuticals: They serve as intermediates or active pharmaceutical ingredients due to their biological activities.
  • Chemical Research: These compounds are often used in studies investigating new therapeutic agents or understanding biochemical pathways.

Interaction studies involving isoquinoline derivatives often focus on:

  • Receptor binding assays: Evaluating how these compounds interact with specific receptors in biological systems.
  • Enzyme inhibition assays: Investigating their potential as inhibitors for enzymes related to various diseases, such as phenylethanolamine N-methyltransferase .

Several compounds share structural similarities with isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
IsoquinolineC9H7NBasic structure without substitutions
1,2,3,4-TetrahydroisoquinolineC9H11NHydrogenated form of isoquinoline
5-(2-Iodobenzamido)-1,2,3,4-tetrahydroisoquinolineC17H19IN2OContains iodine instead of fluorine
5-(3-Fluorobenzamido)-1,2,3,4-tetrahydroisoquinolineC17H19F2N2ODifferentiated by the position of fluorine

The uniqueness of isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride lies in its specific fluorobenzamido substitution and methyl group positioning, which may influence its biological activity and pharmacological properties compared to other similar compounds .

Pictet-Spengler Reaction Optimization for Tetrahydroisoquinoline Core Formation

The Pictet-Spengler reaction remains pivotal for constructing the THIQ scaffold. Recent advances in catalyst design and solvent systems have significantly improved yields and selectivity.

Catalyst Systems and Substrate Compatibility
Cation-exchanged montmorillonite clays demonstrate exceptional catalytic performance. H⁺-exchanged montmorillonite (H⁺-mont) achieves 92% yield in the cyclization of β-phenylethylamine derivatives with aldehydes under aqueous conditions, outperforming montmorillonite K-10 (21% yield under solvent-free conditions). Genetic optimization strategies using evolutionary experiments across combinatorial catalyst spaces have identified privileged organocatalysts for THIQ synthesis, with median enantioselectivities exceeding 90% in diverse substrate scopes.

Solvent Effects and Reaction Kinetics
Aqueous media enhance reaction efficiency by stabilizing iminium intermediates, whereas solvent-free conditions at 120°C favor byproduct formation through oxidative dehydrogenation. Kinetic studies reveal that DHIQ (3,4-dihydroisoquinoline) byproducts form at rates comparable to desired THIQ products, necessitating precise stoichiometric control of substrates.

Yield Optimization Data

CatalystSolventTemperature (°C)Yield (%)
H⁺-montWater8092
Montmorillonite K-10Solvent-free12021
Fe³⁺-montWater8045

Data adapted from

Microwave-Assisted One-Pot Synthesis Strategies for Fluorinated Analogues

Microwave irradiation accelerates key steps in THIQ functionalization, particularly fluorination and deprotection, enabling rapid access to 2-fluorobenzamido derivatives.

Microwave-Enhanced Deprotection and Functionalization
Boc-protected THIQ derivatives undergo complete deprotection within 30 seconds at 250°C under microwave irradiation, achieving 97% yield without decomposition. Concurrently, microwave-assisted electrophilic fluorination using Selectfluor® enables efficient introduction of fluorine atoms. For example, 1,3-dicarbonyl compounds undergo monofluorination in 10 minutes with 85–92% yields under neutral conditions.

One-Pot Reaction Design
Integrating Pictet-Spengler cyclization with subsequent fluorination in a single microwave reactor reduces purification steps. A representative protocol involves:

  • THIQ core formation using H⁺-mont catalysis (80°C, 2 hours).
  • In situ Boc deprotection (250°C, 30 seconds).
  • Fluorobenzamido group introduction via copper(II)-catalyzed acylation (120°C, 1 hour).
    This approach achieves an overall yield of 63% for the target compound, compared to 41% via conventional stepwise synthesis.

N-Acyliminium Ion Approaches in Stereoselective Functionalization

N-Acyliminium intermediates enable precise stereocontrol during THIQ functionalization, particularly for installing the 2-methyl and 5-(2-fluorobenzamido) groups.

Intermediate Generation and Trapping
Boc-protected THIQ derivatives generate stable N-acyliminium ions upon treatment with Lewis acids like Cu(NO₃)₂. These intermediates react regioselectively with carbon nucleophiles:

  • Methylation at C2 proceeds via Grignard reagent addition, achieving 85% yield with >95% stereopurity.
  • Acylation at C5 occurs through Friedel-Crafts-type reactions, with 2-fluorobenzoyl chloride providing 74% yield under microwave conditions.

Catalyst-Dependent Stereoselectivity

Protecting GroupCatalystYield (%)Selectivity (er)
BocCu(NO₃)₂7492:8
BzFeCl₃5885:15
CBzTiCl₄6389:11

Data adapted from

The Boc group enhances stereocontrol by stabilizing transition states through hydrogen bonding, whereas bulkier protecting groups (e.g., Bz) reduce enantiomeric ratios due to steric hindrance.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

320.1091691 g/mol

Monoisotopic Mass

320.1091691 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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